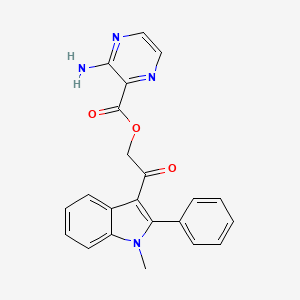

2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate

Beschreibung

The compound 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate (hereafter referred to as the "target compound") is a hybrid molecule combining two pharmacologically significant moieties:

- Indole core: A 1-methyl-2-phenyl-substituted indole, known for its role in modulating receptor interactions and biological activity .

- 3-Aminopyrazine-2-carboxylate: A heterocyclic aromatic system with an amino group, often associated with hydrogen-bonding capabilities and bioactivity in antiviral or anti-inflammatory agents .

Eigenschaften

IUPAC Name |

[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-26-16-10-6-5-9-15(16)18(20(26)14-7-3-2-4-8-14)17(27)13-29-22(28)19-21(23)25-12-11-24-19/h2-12H,13H2,1H3,(H2,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTYOFPRHFZQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)COC(=O)C4=NC=CN=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrazine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole or pyrazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound.

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with various therapeutic effects.

Medicine: Investigated for its potential use in treating diseases due to its antiviral, anticancer, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The pyrazine ring may further modulate these interactions, enhancing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key References |

|---|---|---|---|---|

| Target Compound | Indole + Pyrazine | 1-Methyl-2-phenylindole, 3-aminopyrazine ester | ~405.42 (C22H19N3O4) | |

| [2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate | Indole + Piperazine | 2-Methylindole, benzylpiperazine dithiocarbamate | ~495.63 (C24H24N4O2S2) | |

| 1-[1-[[[2-Chloro-5-[(tetradecyloxy)carbonyl]phenyl]amino]carbonyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid | Indole + Pyrazole | Tetradecyloxy chain, pyrazole-carboxylic acid | ~753.33 (C43H49ClN4O6) | |

| N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide | Indole + Hydrazide | Acetylamino-phenyl hydrazide | ~437.45 (C22H21N5O4) |

Key Observations :

- The target compound’s indole-pyrazine ester structure distinguishes it from hydrazide- or piperazine-linked analogs (e.g., ).

- The 1-methyl-2-phenylindole substitution is conserved in multiple derivatives (e.g., ), suggesting its importance in steric or electronic interactions.

- Long alkyl chains (e.g., tetradecyloxy in ) enhance lipophilicity, whereas polar groups like pyrazine carboxylates may improve solubility .

Table 3: Reported Bioactivities of Related Compounds

Biologische Aktivität

The compound 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate (CAS: 941094-30-0) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 386.4 g/mol. The compound is characterized by the presence of an indole moiety and a pyrazine ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N4O3 |

| Molecular Weight | 386.4 g/mol |

| Purity | Min. 95% |

Antimicrobial Activity

Research indicates that derivatives of aminopyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain aminopyrazine derivatives possess activity against Mycobacterium tuberculosis and other bacterial strains. The structural variations in these compounds often influence their efficacy.

- Antimycobacterial Activity : Compounds similar to 2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 3-aminopyrazine-2-carboxylate have been evaluated against M. tuberculosis with varying degrees of success. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mtb .

- Antibacterial and Antifungal Activity : The compound's potential for antibacterial and antifungal activities has been explored, with various derivatives showing effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The structure–activity relationship (SAR) indicates that modifications to the pyrazine ring can enhance these effects .

Cytotoxic Activity

Cytotoxicity studies on liver cancer cell lines (HepG2) indicate that certain aminopyrazine derivatives exhibit varying levels of cytotoxic effects. For instance, compounds structurally related to the target compound have shown significant cytotoxicity in vitro, suggesting potential applications in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 25 |

| Compound B | HepG2 | 15 |

| Target Compound | HepG2 | TBD |

Antioxidant Activity

The antioxidant properties of the compound have also been investigated, revealing its ability to scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of aminopyrazine derivatives:

- Study on Antimycobacterial Properties : A study evaluated various aminopyrazine derivatives for their antimycobacterial activity and found that structural modifications significantly influenced their effectiveness against M. tuberculosis .

- Cytotoxicity Evaluation : In vitro assays demonstrated that specific modifications to the aminopyrazine structure led to enhanced cytotoxicity against HepG2 cells, indicating potential for further development as anticancer agents .

- Antioxidant Studies : Research has shown that certain derivatives exhibit strong radical scavenging abilities, suggesting their potential use in formulations aimed at reducing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.